molecular formula C10H16N2 B1670059 Sebaconitrile CAS No. 1871-96-1

Sebaconitrile

Cat. No. B1670059
CAS RN: 1871-96-1
M. Wt: 164.25 g/mol
InChI Key: DFJYZCUIKPGCSG-UHFFFAOYSA-N
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Description

Sebaconitrile, also known as Decanedinitrile or Octamethylene Dicyanide, is a chemical compound with the molecular formula C10H16N2 . It has a molecular weight of 164.25 .


Molecular Structure Analysis

The linear formula of Sebaconitrile is NC(CH2)8CN . It has an average mass of 164.247 Da and a monoisotopic mass of 164.131348 Da .


Physical And Chemical Properties Analysis

Sebaconitrile has a boiling point of 199-200°C and a melting point of 7-8°C . It has a density of 0.915 g/mL at 20°C .

Scientific Research Applications

Electrochemical Applications in Lithium-ion Batteries

  • Electrochemical Behavior of Sebaconitrile as a Cosolvent : Sebaconitrile has been investigated for its electrochemical behavior when used as a cosolvent in the formulation of electrolytes for high-potential lithium-ion batteries. The inclusion of sebaconitrile in electrolytes containing LiPF6/EC:DMC or LiBF4 demonstrated improved stability at higher potentials on glassy carbon. This resulted in better reversibility and efficiency in the insertion/deinsertion process on LiCoPO4 electrodes, although oxidative decomposition at potentials above 5.3 V vs Li+/Li was observed. The study confirmed the formation of a surface layer induced by electrolyte degradation, affecting lithium diffusion (Nanini-Maury et al., 2014).

  • High Voltage Performances with Sebaconitrile-Based Electrolytes : Another study highlighted the excellent electrochemical stability of a sebaconitrile-based electrolyte in high voltage conditions against Li/Li+. This research demonstrated that the electrolyte could effectively support the operation of Li2NiPO4F cathodes at voltages above 6 V, providing evidence of its capability to manage high voltage operations with significant efficiency and stability (Nagahama et al., 2010).

Synthetic Organic Chemistry

  • Sebaconitrile and ω‐Cyanopelargonic Acid : Sebaconitrile has been utilized in synthetic pathways for the production of ω-cyanopelargonic acid, showcasing its application as a versatile reagent in organic synthesis. The process involves the reaction of commercial sebacic acid with urea, leading to the formation of sebaconitrile and subsequently ω-cyanopelargonic acid. This illustrates sebaconitrile's role in facilitating key synthetic reactions within organic chemistry (Biggs & Bishop, 2003).

Safety And Hazards

Sebaconitrile should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

decanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16N2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJYZCUIKPGCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC#N)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062028
Record name Decanedinitrile
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Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sebaconitrile

CAS RN

1871-96-1
Record name Sebaconitrile
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Record name Decanedinitrile
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Record name Sebaconitrile
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Record name Decanedinitrile
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Record name Sebaconitrile
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Record name DECANEDINITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
482
Citations
E Nanini-Maury, J Światowska, A Chagnes, S Zanna… - Electrochimica …, 2014 - Elsevier
… analysis of the sebaconitrile-based electrolyte (with EC, DMC… is studied by varying the sebaconitrile concentration (from 0 … analyzing the effect of lower ratios of sebaconitrile (0–50 vol.%)…
Number of citations: 40 www.sciencedirect.com
RH WILEY, HS MORGAN Jr - The Journal of Organic Chemistry, 1950 - ACS Publications
Of the-cyanocarboxamides having six or more carbon atoms, only-cyano-valeramide, a derivative of adipicacid, has been prepared and it has not been fully characterized (1, 2). It was …
Number of citations: 9 pubs.acs.org
L Carlucci, G Ciani, P Macchi… - … A European Journal, 1999 - Wiley Online Library
… to ascertain the networking ability of the flexible sebaconitrile, which can assume a variety of … We describe here the products obtained on reacting sebaconitrile with the salts AgBF4, …
MD Hollingsworth, BD Santarsiero… - … International Edition in …, 1994 - Wiley Online Library
What happens when the guest does not fit the host? The guest is not accommodated… or the host modifies its structure! In the urea inclusion compound with sebaconitrile (structure …
Number of citations: 54 onlinelibrary.wiley.com
M Nagahama, N Hasegawa… - Journal of The …, 2010 - iopscience.iop.org
… Because we could obtain a positive result for 1 M –sebaconitrile (25:25:50 by vol %), the following five dinitriles were also tested to confirm whether they can extend the electrochemical …
Number of citations: 169 iopscience.iop.org
MH Kaufman, AG Whittaker - The Journal of Chemical Physics, 1956 - aip.scitation.org
THIS is a preliminary report on a new method for preparing and homogenizing solid solutions which was successful in two instances and ought to be so in many others. Solid solutions …
Number of citations: 7 aip.scitation.org
조성주, 최근호, 김세희, 이상영 - 한국고분자학회학술대회연구논문 …, 2014 - cheric.org
… Here, we demonstrate a new electrolyte system composed of 1M LiTFSI in sebaconitrile. The SBN is featured with high boiling temperature (~ 375 oC) and nonflammability. Based on …
Number of citations: 2 www.cheric.org
SJ Cho, KH Choi, JS Park, SY Lee - … Society Meeting Abstracts …, 2014 - iopscience.iop.org
Volatile, flammable carbonate-based liquid electrolytes, although they show good electrochemical performance suitable for practical use, have posed a critical threat to safeties of lithium…
Number of citations: 2 iopscience.iop.org
AL Woodman, WJ Murbach… - The Journal of Physical …, 1960 - ACS Publications
… The infrared spectra of glutaronitrile, adiponitrile, pimel-onitrile and sebaconitrile indicated the presence of small quantities of carbonyl containing impurities. These impurities were …
Number of citations: 23 pubs.acs.org
BS Biggs, WS Bishop - Organic Syntheses, 2003 - Wiley Online Library
Sebaconitrile and ω‐cyanopelargonic acid reactant: 505 g.(2.5 moles) of commercial sebacic acid reactant: 180 g.(3 moles) of urea product: sebaconitrile product: ω …
Number of citations: 0 onlinelibrary.wiley.com

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